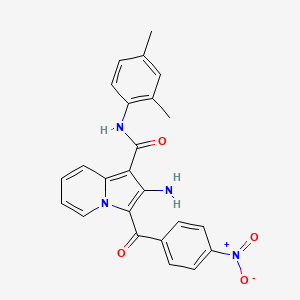

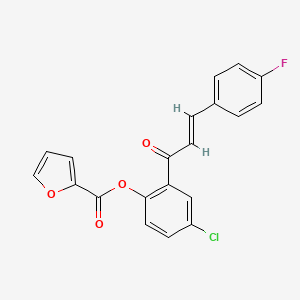

2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the class of indolizine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Photoluminescent Materials

One of the notable applications of related compounds involves the development of new classes of photoluminescent materials. These materials exhibit reversible pH-dependent optical properties, characterized by an uncommon and dramatic blue shift in fluorescence emission when protonated. This behavior, resulting from acid titration and NMR spectroscopy experiments, indicates that C-protonation and loss of aromaticity are responsible for the observed photophysical changes. Such compounds are synthesized efficiently from indole-2-carboxaldehydes, allowing for the easy tuning of optical and pH effects for various applications in materials science (Outlaw et al., 2016).

Heterocyclic Chemistry and Antioxidant Activities

In heterocyclic chemistry, derivatives of related compounds have been synthesized with potential applications in antitumor and antioxidant activities. The process involves the cyanoacylation of certain substrates to afford cyanoacetamide intermediates, which are then utilized in the synthesis of various heterocyclic compounds. Some of these synthesized products have exhibited promising antioxidant activities, showcasing their potential in medicinal chemistry and pharmacology (Bialy & Gouda, 2011).

Dyeing Polyester Fibers and Biological Activities

Novel heterocyclic aryl monoazo organic compounds have been synthesized for dyeing polyester fibers, including derivatives related to "2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide." These compounds not only serve as efficient dyes but also exhibit high efficiency in vitro screening for antioxidant activity, antitumor activity against specific cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. The application of such colored polyester fibers extends to sterile and/or biological active fabrics used in diverse life applications (Khalifa et al., 2015).

Propriétés

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4/c1-14-6-11-18(15(2)13-14)26-24(30)20-19-5-3-4-12-27(19)22(21(20)25)23(29)16-7-9-17(10-8-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTJAERJCUQFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2543532.png)

![Cyclohex-3-en-1-yl-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2543540.png)

![Tert-butyl N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]carbamate](/img/structure/B2543541.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)

![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)

![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)

![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)